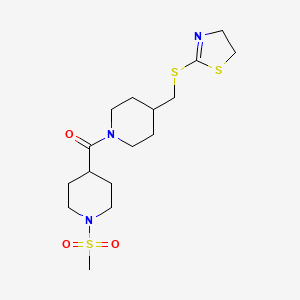
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C16H27N3O3S3 and its molecular weight is 405.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , also known by its CAS number 1396874-90-0, is a complex organic molecule with significant potential in medicinal chemistry. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a piperidine ring, a thiazole moiety, and a methylsulfonyl group. Its molecular formula is C19H26N2O2S3 with a molecular weight of approximately 394.6 g/mol. The structural complexity contributes to its diverse biological activities.
Pharmacological Properties
Research indicates that compounds containing thiazole and piperidine structures often exhibit a range of pharmacological activities. Below are some key areas of biological activity associated with this compound:
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit enzymes critical for bacterial survival.
- Antitumor Activity : Studies have shown that similar piperidine derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds in this class have demonstrated IC50 values in the low micromolar range against human cancer cells .
- Neuropharmacological Effects : Piperidine derivatives are often explored for their effects on the central nervous system (CNS). They may act as either stimulants or depressants depending on their dosage and specific structural modifications .
- Enzyme Inhibition : The compound has potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various biological targets including:
- Receptors : The compound may bind to specific receptors in the CNS or other tissues, modulating neurotransmitter activity.
- Enzymatic Pathways : By inhibiting enzymes involved in critical metabolic pathways, the compound can alter cellular functions and promote therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
| Study | Findings |
|---|---|
| Vinaya et al., 2011 | Demonstrated anti-leukemic activity in piperidine derivatives with thiazole moieties. |
| Lefranc et al., 2013 | Reported anti-cancer effects in similar thiazole-containing compounds against various cancer cell lines. |
| Uto et al., 2010 | Found triglyceride-lowering effects in piperidine derivatives, suggesting potential applications in metabolic disorders. |
These studies highlight the therapeutic potential of compounds similar to this compound across different biological contexts.
Eigenschaften
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3S3/c1-25(21,22)19-9-4-14(5-10-19)15(20)18-7-2-13(3-8-18)12-24-16-17-6-11-23-16/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSOCZDQTXTLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CSC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














